Kadsuphilol V

Description

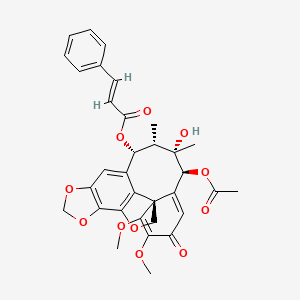

Kadsuphilol V (hypothetical nomenclature inferred from related compounds) is a dibenzocyclooctadiene lignan derivative within the Schisandraceae family, primarily isolated from Kadsura species. These compounds share a characteristic spirobenzofuranoid or dibenzocyclooctadiene skeleton with varying substituents (e.g., angeloyl, isobutyryl, or benzoyl groups), which critically influence their bioactivities .

Properties

Molecular Formula |

C33H32O11 |

|---|---|

Molecular Weight |

604.6 g/mol |

IUPAC Name |

[(1S,12R,13S,14S,15S)-15-acetyloxy-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C33H32O11/c1-17-26(44-24(36)12-11-19-9-7-6-8-10-19)20-13-23-28(42-16-41-23)29-25(20)33(15-40-29)21(30(32(17,3)37)43-18(2)34)14-22(35)27(38-4)31(33)39-5/h6-14,17,26,30,37H,15-16H2,1-5H3/b12-11+/t17-,26+,30-,32-,33-/m0/s1 |

InChI Key |

NWDKVHSSJREVDW-HAAUYJCNSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=O)C(=C5OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C)OCO3)OC(=O)/C=C/C6=CC=CC=C6 |

Canonical SMILES |

CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=O)C(=C5OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C=CC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

The preparation of Kadsuphilol V involves the extraction and isolation from the stems of Kadsura philippinensis. The process typically includes:

Extraction: The plant material is extracted using solvents such as ethyl acetate.

Chromatographic Separation: The extract is subjected to chromatographic techniques to isolate the specific lignan compounds.

Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) and X-ray crystallography are used to determine the structure of the isolated compounds.

Chemical Reactions Analysis

Contextual Analysis of Related Compounds

While Kadsuphilol V is not directly addressed, the search results highlight mechanisms and structural motifs in similar natural products and synthetic compounds. Key examples include:

Lignans and Neolignans

Lignans are dimers of phenylpropanoid units, and their biosynthesis involves oxidative coupling of coniferyl alcohol derivatives. For instance:

-

Biosynthetic pathways for lignans like pinoresinol involve:

-

Structural modifications such as methylation and methylenedioxy bridge formation are catalyzed by cytochrome P450 enzymes (e.g., CYP81Q1) .

Spirocyclic Derivatives

Spirocyclic compounds, particularly spiroisatin-based derivatives, exhibit antioxidant activity through mechanisms such as:

-

Schiff base formation involving spiroisatin and phenolic aldehydes .

-

Free radical scavenging via electron-donating groups (e.g., hydroxyl, methoxy) that stabilize reactive intermediates .

Nucleophilic Substitution (S_N1/S_N2)

While not directly applicable to this compound, these mechanisms underpin many natural product transformations:

-

S_N1 reactions proceed via carbocation intermediates, favoring stable carbocations (e.g., allylic or aromatic systems) .

-

S_N2 reactions involve a single transition state with Walden inversion, critical for stereochemical outcomes in substitution reactions .

Enzymatic Decarboxylation

Phenolic acid decarboxylases (PADs) catalyze the conversion of phenolic acids to vinyl derivatives via:

-

Protonation of the substrate double bond , forming a quinone methide intermediate .

-

C–C bond cleavage to release CO₂ and generate the vinyl product .

NMR Spectral Data (Example from Lignans)

| Compound | Proton (δH) | Carbon (δC) | Key Functional Groups |

|---|---|---|---|

| Compound 1 | 6.71 (H-4, s) | 113.0 | Methylenedioxy, methoxy |

| Compound 2 | 6.58 (H-4, s) | 113.5 | Methoxy, methyl |

| Compound 3 | 6.41 (H-4, s) | 106.9 | Isobutyroyl group |

(Adapted from source , which analyzes lignan derivatives.)

Recommendations for Further Inquiry

Given the absence of direct data on this compound, the following steps are advised:

-

Consult specialized databases (e.g., SciFinder, Reaxys) for proprietary or preprint literature.

-

Analyze structural homology to lignans, neolignans, or spirocyclic compounds (e.g., spiroisatin derivatives) .

-

Investigate biosynthetic pathways involving phenylpropanoid precursors or oxidative coupling mechanisms .

Scientific Research Applications

Kadsuphilol V has several scientific research applications:

Mechanism of Action

The mechanism of action of Kadsuphilol V primarily involves its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing cellular damage caused by oxidative stress . The molecular targets include various enzymes and pathways involved in oxidative stress response .

Comparison with Similar Compounds

Core Skeletal Frameworks

- Dibenzocyclooctadiene Lignans : Common in Kadsura heteroclita and K. philippinensis, this skeleton forms an eight-membered ring fused with two benzene rings. Kadsuphilol T, R, and B fall into this category .

- Spirobenzofuranoid Lignans: Kadsuphilol C and I feature a spiro junction between a dihydrobenzofuran ring and a cyclohexenone moiety, as seen in Kadsura philippinensis and K. coccinea .

Substituent Variations

- Angeloyl vs. Isobutyryl Groups : Substituents at C-9 significantly modulate activity. For example, replacing the angeloyl group in kadsuphilol R with isobutyryl yields xuetonlignan C , altering cytotoxicity profiles .

- Methoxy and Hydroxyl Groups : These groups at C-13 or C-1-3 enhance antioxidant capacity, as observed in kadsuphilol C .

Pharmacological Activities Comparison

Hepatoprotective Effects

- Kadsuphilol I: Demonstrates notable hepatoprotection against APAP-induced toxicity in HepG-2 cells (cell survival rate: 54.0 ± 2.2% at 10 μM), comparable to the positive control bicyclol .

- Kadsuphilol C : Exhibits radical scavenging activity via DPPH assays (inhibition ~82–91% at 100 mM), surpassing vitamin C in some tests .

Cytotoxic Activity

Antioxidant Properties

- Kadsuphilol C : Achieves 82.39–91.32% DPPH inhibition at 100 mM, attributed to its spirocyclic system and hydroxyl groups .

- 2,2'-Cyclolignans (e.g., heilaohuguosus A) : Synergistic effects with kadsuphilol I enhance antioxidant enzyme activity in K. coccinea extracts .

Comparative Data Table

Research Findings and Implications

- Substituent-Activity Relationships : Angeloyl groups enhance cytotoxicity, while isobutyryl groups improve anti-inflammatory effects. Methoxy/hydroxyl groups are critical for antioxidant capacity .

- Structural Flexibility: Spirobenzofuranoid lignans (e.g., kadsuphilol C) exhibit stronger radical scavenging than dibenzocyclooctadienes, likely due to increased conformational rigidity .

- Contradictions: Despite structural similarities, kadsuphilol T (cytotoxic) and I (hepatoprotective) show divergent activities, emphasizing the role of minor structural variations .

Q & A

Q. What are the primary natural sources and isolation methods for Kadsuphilol V?

this compound is isolated from Kadsura philippinensis (Schisandraceae family) using column chromatography and reversed-phase HPLC. The aerial parts (leaves/stems) are typically extracted with ethanol or methanol, followed by solvent partitioning and chromatographic separation. Structural validation employs spectroscopic techniques (NMR, MS) and X-ray crystallography for absolute configuration determination .

Q. How is the structural identity of this compound confirmed in new studies?

Confirmation requires:

Q. What in vitro assays are used to screen this compound for biological activity?

Common assays include:

- Hepatoprotective activity : APAP-induced HepG2 cell survival assays (e.g., 54.0±2.2% survival at 10 μM for Kadsuphilol I) .

- Antioxidant activity : DPPH radical scavenging (IC50 values reported for related lignans) .

- Cytotoxicity : Inhibition of HSC-T6 cell proliferation (e.g., 50 μg/ml for benzoylgomisin U) .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in this compound’s reported bioactivities?

- Reproducibility checks : Validate assay conditions (e.g., cell lines, APAP concentrations) against prior studies .

- Dose-response curves : Establish EC50/IC50 values across multiple models (primary vs. immortalized cells).

- Mechanistic studies : Use RNA-seq or proteomics to identify divergent signaling pathways in conflicting datasets .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound analogs?

- Synthetic modification : Target functional groups (e.g., hydroxyl, methoxy) to assess impact on activity.

- Computational modeling : Molecular docking to predict interactions with targets like NF-κB or Nrf2 .

- Comparative analysis : Benchmark against structurally similar lignans (e.g., schizandrin, kadsurin) with known SAR .

Q. How to address variability in phytochemical yields during this compound extraction?

- Standardized protocols : Document plant collection (season, location), solvent ratios, and chromatography gradients.

- Quality controls : Include internal standards (e.g., schisandrin) in HPLC to normalize yield calculations .

- Metabolomic profiling : Use LC-MS/MS to identify co-occurring compounds affecting extraction efficiency .

Data Analysis and Reporting

Q. What statistical approaches are critical for interpreting this compound’s pharmacological data?

- Multivariate analysis : PCA or PLS-DA to differentiate bioactive vs. inactive analogs.

- Survival assays : Kaplan-Meier analysis for in vivo hepatoprotection studies.

- Error reporting : Include SEM/SD for triplicate experiments (e.g., 54.0±2.2% survival) .

Q. How to validate this compound’s mechanisms of action in complex biological systems?

- Knockout models : Use CRISPR/Cas9 to silence putative targets (e.g., Nrf2) in hepatocytes.

- Pathway enrichment : Combine transcriptomics with KEGG/GO analysis to map affected pathways .

- In vivo corroboration : Compare pharmacokinetics and metabolite profiles across species .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.